- Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agentsEuropean Journal of Medicinal Chemistry, 2010, 45(1), 11-18,
Cas no 951-82-6 (3,4,5-Trimethoxyphenylacetic acid)

951-82-6 structure
Produktname:3,4,5-Trimethoxyphenylacetic acid
3,4,5-Trimethoxyphenylacetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,4,5-Trimethoxyphenylacetic acid
- 2-(3,4,5-trimethoxyphenyl)acetic acid
- Aceticacid, (3,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)
- 3,4,5-Trimethoxybenzeneacetic acid
- 2-(3,4,5-Trimethoxyphenyl)aceticacid
- 3,4,5-Trimethoxybenzeneacetic acid (ACI)
- Acetic acid, (3,4,5-trimethoxyphenyl)- (6CI, 7CI, 8CI)
- NSC 130961
- NSC 91017
- 3,4,5-Trimethoxyphenylacetic acid,98%
- CS-W010429
- CHEMBL4438899
- NSC-130961
- EINECS 213-456-2
- T1105
- SR-01000390372-1
- 2-(3,4,5-Trimethoxy-phenyl)-acetic acid
- (3,4,5-trimethoxyphenyl)acetic acid
- SCHEMBL499116
- BBL027455
- HY-W009713
- DTXSID60241755
- NSC130961
- Oprea1_468323
- STK726713
- SR-01000390372
- Z104442558
- AC-5313
- 3,4,5-Trimethoxyphenylacetic acid, 97%
- (3,4,5-trimethoxy)phenylacetic acid
- Benzeneacetic acid,4,5-trimethoxy-
- Q27216287
- EN300-18978
- 951-82-6
- InChI=1/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13
- CHEBI:125676
- BRD-K94158209-001-01-5
- UNII-K1HZ43C68Y
- ACETIC ACID, (3,4,5-TRIMETHOXYPHENYL)-
- MFCD00004336
- BCP09036
- NSC-91017
- NS00040438
- AS-15922
- AKOS000119742
- Benzeneacetic acid, 3,4,5-trimethoxy-
- Q-100901
- HMS1778L09
- 3,4,5-trimethoxy phenyl acetic acid
- PD196700
- 3,4,5-trimethoxy-phenyl-acetic acid
- K1HZ43C68Y
- DB-021835
- SY015349
- (3,4,5-Trimethoxyphenyl)-acetic Acid; 3,4,5-Trimethoxybenzeneacetic Acid; 3,4,5-Trimethoxyphenylacetic Acid; NSC 130961; NSC 91017
- 2-(3,4,5-trimethoxyphenyl)acetate
-
- MDL: MFCD00004336
- Inchi: 1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
- InChI-Schlüssel: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
- Lächelt: O=C(CC1C=C(OC)C(OC)=C(OC)C=1)O
- BRN: 2697844
Berechnete Eigenschaften
- Genaue Masse: 226.08400
- Monoisotopenmasse: 226.08412354g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 5
- Komplexität: 216
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 65Ų
- Oberflächenladung: 0
- XLogP3: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.2668 (rough estimate)
- Schmelzpunkt: 117.0 to 121.0 deg-C
- Siedepunkt: 327.83°C (rough estimate)
- Flammpunkt: 138.1℃
- Brechungsindex: 1.5140 (estimate)
- Wasserteilungskoeffizient: Auflösung
- PSA: 64.99000
- LogP: 1.33950
- Löslichkeit: in Wasser auflösen
3,4,5-Trimethoxyphenylacetic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 38
- Sicherheitshinweise: S22-S24/25
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Sealed in dry,Room Temperature
- Risikophrasen:R38
3,4,5-Trimethoxyphenylacetic acid Zolldaten
- HS-CODE:29189090
- Zolldaten:
China Zollkodex:
2918990090Übersicht:
Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
3,4,5-Trimethoxyphenylacetic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255968-100g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95+% | 100g |
$163 | 2022-06-09 | |
Chemenu | CM255968-500g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95+% | 500g |
$561 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1105-25g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 98.0%(GC&T) | 25g |
¥1640.0 | 2022-05-30 | |
TRC | T795475-50g |
3,4,5-Trimethoxyphenylacetic Acid |
951-82-6 | 50g |
$ 305.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D660640-500g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 97% | 500g |
$780 | 2024-06-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21136-5g |
3,4,5-Trimethoxyphenylacetic acid, 99% |
951-82-6 | 99% | 5g |
¥565.00 | 2023-03-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047215-1g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 98% | 1g |
¥42.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047215-10g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 98% | 10g |
¥105.00 | 2024-04-24 | |
eNovation Chemicals LLC | D409188-5g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 97% | 5g |
$185 | 2024-05-24 | |
TRC | T795475-1g |
3,4,5-Trimethoxyphenylacetic Acid |
951-82-6 | 1g |
$ 104.00 | 2023-09-05 |
3,4,5-Trimethoxyphenylacetic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C
1.3 Solvents: Acetonitrile ; reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C
1.3 Solvents: Acetonitrile ; reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 15 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Synthesis of salidroside analogs and their ability of DPPH radical scavenging activityIndian Journal of Chemistry, 2013, (5), 654-664,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Synthetic analogs of low-molecular-weight acyl-polyamine spider toxinsHelvetica Chimica Acta, 1993, 76(3), 1167-81,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 22 h, reflux
Referenz
- Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletionBioorganic & Medicinal Chemistry, 2018, 26(14), 4191-4200,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; 2 h, 80 - 85 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Process for preparation of (Z)-3'-hydroxy-3,4,4',5-tetramethoxydiphenylethylene from 3,4,5-trimethoxybenzaldehyde and isovanillin, China, , ,
Synthetic Routes 6
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Synthesis of natural products Combretastatin A-1 and Combretastatin B-1Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(10), 2313-2318,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Synthesis of 3,4,5-trimethoxyphenyl acetic acid by erlenmeyer-plochl reactionYaoxue Jinzhan, 2013, 37(6), 280-283,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile ; 30 min, 50 °C; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Acetic acid , Zinc ; rt; rt → 80 °C; 5 h, 80 °C
1.2 Reagents: Acetic acid , Zinc ; rt; rt → 80 °C; 5 h, 80 °C
Referenz
- Synthesis of 3,4,5-trimethoxyphenyl acetic acidJingxi Huagong, 2011, 28(12), 1240-1243,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrochloric acid , Stannous chloride
Referenz
- The synthesis of dl-colchinol methyl etherJournal of the American Chemical Society, 1951, 73, 1414-21,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Referenz
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
ChemSusChem,
2020,
13(17),
4633-4648
,
Synthetic Routes 12
Reaktionsbedingungen
Referenz
- Preparation of glycerin derivatives as platelet-activating factor (PAF) inhibitors, Japan, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 75 °C; 75 °C → 50 °C
1.2 Reagents: Potassium borohydride ; < 50 °C; 1 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.4 Reagents: Thionyl chloride ; 25 °C; 2 h, 25 °C
1.5 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8
1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 90 °C; 5 h, 90 °C; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ; rt → reflux; 3 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Potassium borohydride ; < 50 °C; 1 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.4 Reagents: Thionyl chloride ; 25 °C; 2 h, 25 °C
1.5 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8
1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 90 °C; 5 h, 90 °C; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ; rt → reflux; 3 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
- Improvement of synthesis process for 3,4,5-trimethoxyphenyl acetic acidZhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 32-34,
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 21 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with an N-Phenylurethane or N-Benzylurethane GroupCrystal Growth & Design, 2020, 20(10), 6356-6365,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; rt → 85 °C; 2 h, 80 - 85 °C
Referenz
- A process for preparing methoxy-substituted benzeneacetic acids, China, , ,
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Catalysts: Methyltransferase Solvents: Water ; 18 h, pH 7.4, 30 °C
Referenz
- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPAAngewandte Chemie, 2022, 61(8),,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile ; rt → 50 °C; 10 min, 50 °C
1.2 Reagents: Acetic acid , Zinc Solvents: Acetonitrile ; 8 min, 80 °C
1.2 Reagents: Acetic acid , Zinc Solvents: Acetonitrile ; 8 min, 80 °C
Referenz
- Preparation method of 3,4,5-trimethoxyphenylacetic acid, China, , ,
Synthetic Routes 20
Reaktionsbedingungen
Referenz
- Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agentsJournal of Medicinal Chemistry, 1992, 35(12), 2293-306,
Synthetic Routes 21
Reaktionsbedingungen
Referenz
- Preparation of glycerin derivatives as platelet activating factor (PAF) antagonists, European Patent Organization, , ,
3,4,5-Trimethoxyphenylacetic acid Raw materials
- 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid
- S-Adenosyl-L-methionine
- Sulfate Lignin
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyphenylacetonitrile
- Benzeneacetonitrile, a-hydroxy-3,4,5-trimethoxy-
- 3,4,5-Trimethoxybenzyl chloride
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid
3,4,5-Trimethoxyphenylacetic acid Preparation Products
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- 1,1-diethoxybutane (3658-95-5)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- Vanillyl Methyl Ketone (2503-46-0)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Guaiacol (90-05-1)
- Syringylacetone (19037-58-2)
- Ethyl diphenylacetate (3468-99-3)
- Syringaldehyde (134-96-3)
- Isoeugenol (97-54-1)
- Ethyl Hydroferulate (61292-90-8)
- 4-Propylphenol (645-56-7)
- 1,4-Dioxene (543-75-9)
- Diethyl succinate (123-25-1)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- Acetophenone (98-86-2)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 1-Butanol (71-36-3)
- 4-Ethylphenol (123-07-9)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
3,4,5-Trimethoxyphenylacetic acid Verwandte Literatur
-
1. Total synthesis of the antileukaemic lignan (±)-steganacinDan Becker,Leslie R. Hughes,Ralph A. Raphael J. Chem. Soc. Perkin Trans. 1 1977 1674
-
2. Chemical constituents of the Combretaceae. Part II. Substituted phenanthrenes and 9,10-dihydrophenanthrenes and a substituted bibenzyl from the heartwood of Combretum molleR. M. Letcher,L. R. M. Nhamo,I. T. Gumiro J. Chem. Soc. Perkin Trans. 1 1972 206
-
Ahmet ?enocak,Esra Nur Kaya,Burak Kadem,Tamara Basova,Erhan Demirba?,Aseel Hassan,Mahmut Durmu? Dalton Trans. 2018 47 9617
-
Jitan Zhang,Manyi Wu,Hu Ju,Haitao Yang,Baiyang Qian,Ke Ding,Jiaping Wu,Meihua Xie Org. Chem. Front. 2022 9 32
-
Jitan Zhang,Manyi Wu,Jian Fan,Qiaoqiao Xu,Meihua Xie Chem. Commun. 2019 55 8102
951-82-6 (3,4,5-Trimethoxyphenylacetic acid) Verwandte Produkte
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- 120-13-8(4-Ethoxy-3-methoxyphenylacetic acid)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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